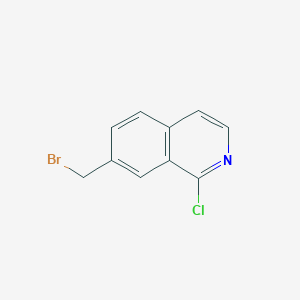

7-(溴甲基)-1-氯异喹啉

描述

7-(Bromomethyl)-1-chloroisoquinoline, also known as BMCl, is a synthetic compound developed in the 1950s by a team of researchers at the University of Michigan. This compound has been used in a variety of scientific research applications since its discovery, and has proven to be a useful tool for investigating biochemical and physiological processes.

科学研究应用

生化特性和药用潜力

7-(溴甲基)-1-氯异喹啉属于一类具有重要生化和药用潜力的化合物。例如,异喹啉衍生物因其抗菌、抗细菌、抗肿瘤等活性而备受关注。特别是异喹啉N-氧化物已显示出200多种生物活性,表明它们在药物发现中的关键引导作用(Dembitsky, Gloriozova, & Poroikov, 2015)。

抗癌应用

氯喹及其衍生物与7-(溴甲基)-1-氯异喹啉具有结构相似性,已被重新用于各种非疟疾应用,包括癌症治疗。对含氯喹化合物的研究揭示了它们在抗癌联合化疗中的潜力,这是由这些化合物干扰促进癌细胞增殖的细胞信号通路所驱动的(Njaria, Okombo, Njuguna, & Chibale, 2015)。类似地,抗肿瘤抗生素如链霉素与金属离子和DNA的相互作用,说明了功能化异喹啉的抗肿瘤活性,通过引起DNA链断裂的机制,这一机制可能与7-(溴甲基)-1-氯异喹啉等衍生物相关(Harding & Long, 1997)。

免疫调节和抗炎活性

7-(溴甲基)-1-氯异喹啉结构上与咪唑喹啉家族相关,已被认可具有免疫调节和抗炎特性。咪唑喹啉的一个具体例子——依米奎莫德展示了这些化合物激活先天免疫反应的潜力,通过调节Toll样受体为皮肤癌和乳头状瘤提供治疗选择(Bozrova, Levitsky, Nedospasov, & Drutskaya, 2013)。

作用机制

Target of Action

Bromomethyl-substituted compounds, such as acridines, have been reported to interact with dna . They exhibit both DNA alkylation and intercalation properties , suggesting that DNA could be a potential target for 7-(Bromomethyl)-1-chloroisoquinoline.

Mode of Action

Crosslinking refers to the formation of covalent bonds between DNA strands, preventing them from separating and thereby inhibiting replication and transcription. Intercalation involves the insertion of molecules between the base pairs of the DNA helix, distorting its structure and interfering with replication and transcription processes .

Biochemical Pathways

This could lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Bromomethyl-substituted compounds like halomon have been reported to demonstrate potent activity against cancer cells , suggesting potential bioavailability.

Result of Action

Based on the properties of similar bromomethyl-substituted compounds, it can be inferred that the compound may cause dna damage, potentially leading to cell cycle arrest and apoptosis .

安全和危害

未来方向

属性

IUPAC Name |

7-(bromomethyl)-1-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSJHPRSSYLKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592575 | |

| Record name | 7-(Bromomethyl)-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209285-92-7 | |

| Record name | 7-(Bromomethyl)-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

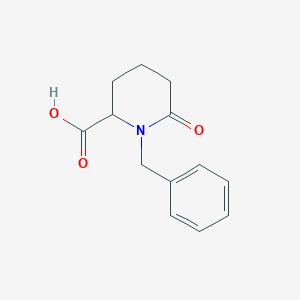

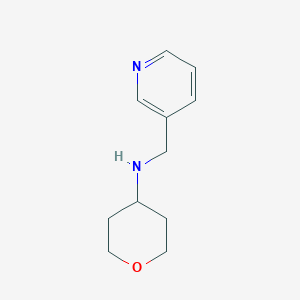

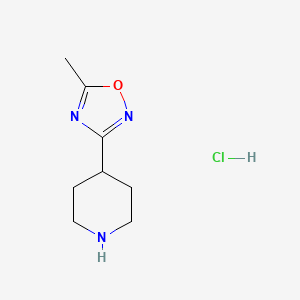

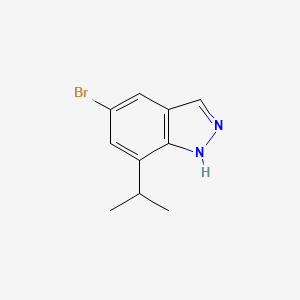

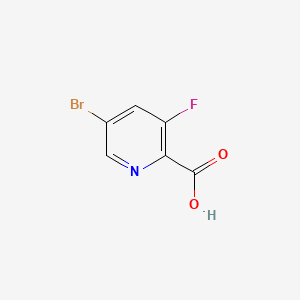

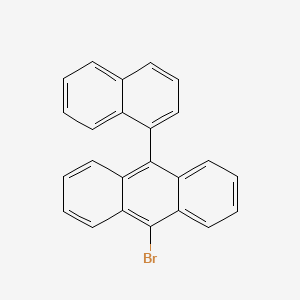

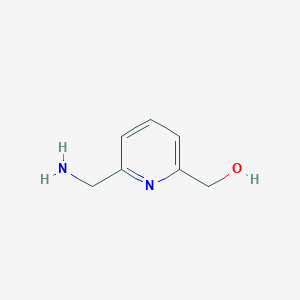

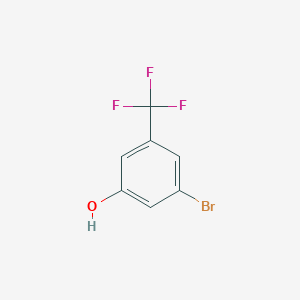

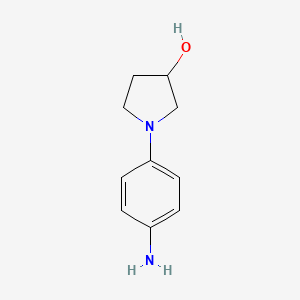

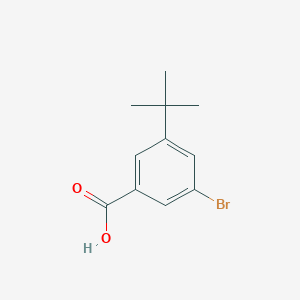

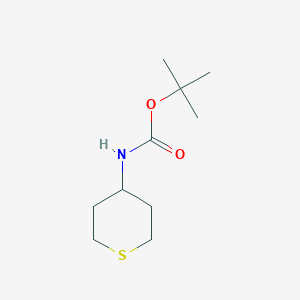

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride](/img/structure/B1287197.png)